Tetradecanoic-12-d1 acid
Overview
Description
. It is a deuterated form of tetradecanoic acid, where one hydrogen atom is replaced by deuterium at the 12th position. This compound is commonly found in natural fats and oils, particularly in nutmeg, palm kernel oil, and coconut oil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetradecanoic-12-d1 acid typically involves the hydrogenation of tetradecanoic acid in the presence of deuterium gas. The reaction is carried out under high pressure and temperature conditions to ensure the incorporation of deuterium at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to achieve high yields and purity. The deuterium gas used in the reaction is often sourced from heavy water (D2O), which is a common industrial reagent .
Chemical Reactions Analysis
Types of Reactions
Tetradecanoic-12-d1 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetradecanedioic acid.
Reduction: It can be reduced to form tetradecanol.
Substitution: It can undergo halogenation to form tetradecanoyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions typically use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Tetradecanedioic acid.
Reduction: Tetradecanol.
Substitution: Tetradecanoyl chloride or tetradecanoyl bromide.
Scientific Research Applications
Tetradecanoic-12-d1 acid has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in mass spectrometry for the quantification of fatty acids.
Biology: It serves as a tracer in metabolic studies to understand fatty acid metabolism.
Medicine: It is used in the development of deuterated drugs, which have improved pharmacokinetic properties.
Industry: It is employed in the production of surfactants, lubricants, and cosmetics.
Mechanism of Action
The mechanism of action of tetradecanoic-12-d1 acid involves its incorporation into biological membranes and its role in lipid metabolism. It interacts with various enzymes and proteins involved in fatty acid synthesis and degradation. The deuterium atom at the 12th position can influence the metabolic pathways by altering the rate of enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
Tetradecanoic acid (Myristic acid): The non-deuterated form of tetradecanoic-12-d1 acid.
Hexadecanoic acid (Palmitic acid): A similar saturated fatty acid with a longer carbon chain.
Octadecanoic acid (Stearic acid): Another saturated fatty acid with an even longer carbon chain.
Uniqueness
This compound is unique due to the presence of a deuterium atom, which makes it a valuable tool in scientific research. The deuterium labeling allows for precise tracking and quantification in metabolic studies, providing insights that are not possible with non-deuterated compounds .
Properties
IUPAC Name |
12-deuteriotetradecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNFSRHWOTWDNC-WFVSFCRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CC)CCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.